molecular formula C12H13F2NO B7993158 6-(2,5-Difluoro-phenoxy)hexanenitrile

6-(2,5-Difluoro-phenoxy)hexanenitrile

Cat. No.: B7993158
M. Wt: 225.23 g/mol
InChI Key: RCPFIZRPIPNYST-UHFFFAOYSA-N
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Description

6-(2,5-Difluoro-phenoxy)hexanenitrile is an organic compound characterized by the presence of a difluorophenoxy group attached to a hexanenitrile chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-Difluoro-phenoxy)hexanenitrile typically involves the reaction of 2,5-difluorophenol with 6-bromohexanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-Difluoro-phenoxy)hexanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The difluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 6-(2,5-Difluoro-phenoxy)hexanoic acid.

    Reduction: Formation of 6-(2,5-Difluoro-phenoxy)hexylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2,5-Difluoro-phenoxy)hexanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2,5-Difluoro-phenoxy)hexanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluorophenoxy group can enhance the compound’s binding affinity and specificity, while the hexanenitrile chain can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2,6-Difluoro-phenoxy)hexanenitrile
  • 6-(3,4-Difluoro-phenoxy)hexanenitrile
  • 6-(2,5-Dichloro-phenoxy)hexanenitrile

Uniqueness

6-(2,5-Difluoro-phenoxy)hexanenitrile is unique due to the specific positioning of the fluorine atoms on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. The presence of two fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

6-(2,5-difluorophenoxy)hexanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO/c13-10-5-6-11(14)12(9-10)16-8-4-2-1-3-7-15/h5-6,9H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPFIZRPIPNYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OCCCCCC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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